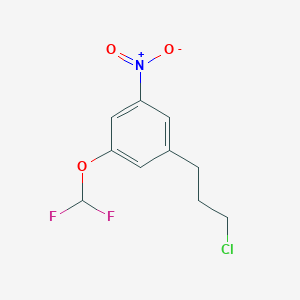

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene

Beschreibung

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene is a substituted benzene derivative featuring three distinct functional groups: a 3-chloropropyl chain at position 1, a difluoromethoxy (-OCHF₂) group at position 3, and a nitro (-NO₂) group at position 5. This combination of substituents imparts unique electronic and steric properties to the molecule. The difluoromethoxy and nitro groups are both electron-withdrawing, creating an electron-deficient aromatic ring that influences reactivity in electrophilic substitutions or reductions. Nitro groups are often utilized as precursors to amines, which are critical in drug synthesis .

Eigenschaften

Molekularformel |

C10H10ClF2NO3 |

|---|---|

Molekulargewicht |

265.64 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene |

InChI |

InChI=1S/C10H10ClF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |

InChI-Schlüssel |

HJHIWGXLJIYHAV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Nitration: Introduction of the nitro group to the benzene ring.

Chloropropylation: Attachment of the chloropropyl group to the benzene ring.

Difluoromethoxylation: Introduction of the difluoromethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloropropyl group with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparison of Key Properties with Analogous Compounds

*Estimated based on structural analogs.

Key Observations:

- Nitro vs. Trifluoromethoxy : The nitro group in the target compound increases electron-withdrawing effects compared to trifluoromethoxy (-OCF₃), making the aromatic ring more reactive toward nucleophilic attacks or reductions. This contrasts with the -OCF₃ group, which prioritizes stability and hydrophobicity, as seen in crop protection agents .

- Chloropropyl Chain : Present in both the target compound and the trifluoromethoxy analog, this chain contributes to similar densities (~1.3–1.4 g/cm³) and boiling points (~280–290°C) due to comparable molecular volumes .

Biologische Aktivität

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene is . The compound features:

- Chloropropyl group : Affects lipophilicity and biological interactions.

- Difluoromethoxy group : Enhances electron-withdrawing properties, influencing reactivity.

- Nitro group : Known for participating in redox reactions, potentially contributing to its biological effects.

Antimicrobial Activity

Research indicates that 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

- Mechanism of Action : The nitro group may facilitate electron transfer processes that disrupt cellular functions in bacteria. Interaction studies suggest that the compound can bind to specific enzymes or receptors, altering metabolic pathways crucial for bacterial survival.

Anticancer Activity

Preliminary studies have shown that this compound also possesses anticancer properties. In vitro assays have been conducted on cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- In Vitro Findings : The compound exhibited significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth at low concentrations. For instance, the IC50 for HeLa cells was reported around 226 µg/mL .

Interaction Studies

A study highlighted the interaction of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene with various biological targets. The presence of both electron-withdrawing and electron-donating groups allows the compound to engage with different molecular pathways, enhancing its potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene, a comparison with structurally similar compounds was performed:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene | Ethyl group instead of nitro | Potentially different biological activity due to ethyl substitution |

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene | Trifluoromethylthio group | Enhanced lipophilicity may affect pharmacokinetics |

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene | Trifluoromethoxy group | Different electronic properties affecting reactivity |

These variations illustrate how modifications in substituents can significantly impact the biological activity and pharmacological profiles of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.